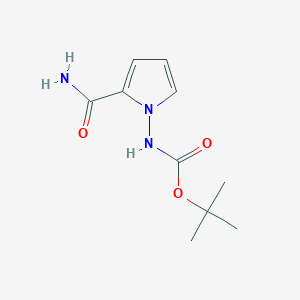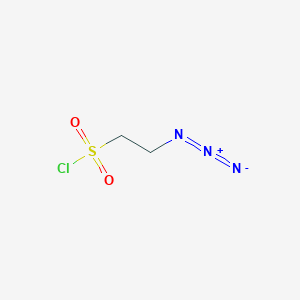
5-(Aminomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Overview
Description
5-(Aminomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one, also known as AMB-B, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound, containing both oxygen and nitrogen atoms, and is classified as an aminoxazole. AMB-B is a versatile compound, and has been used in a variety of scientific research applications, including as a probe for studying enzyme-catalyzed reactions, as a fluorescent probe for imaging, and as a ligand in drug development.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Routes and Physicochemical Characterization : Research has been conducted on the synthesis and in vitro antioxidant activity of novel derivatives related to 1,3-benzoxazol-2-one, demonstrating the compound's utility in creating molecules with potential antioxidant properties. These studies have involved characterizing synthesized compounds through various spectroscopic techniques and evaluating their antioxidant activities, comparing them to standard antioxidants (Yüksek et al., 2015).
Biological Activities
Antimicrobial Activities : A study on the synthesis and antimicrobial activities of some new 1,2,4-Triazole derivatives, related to the 1,3-benzoxazol-2-one framework, revealed that these compounds possess moderate to good activities against various microorganisms. This highlights the potential of using 1,3-benzoxazol-2-one derivatives as a scaffold for developing new antimicrobial agents (Bektaş et al., 2007).
Antitumor Activities : Compounds derived from 1,3-benzoxazol-2-one have been studied for their antitumor properties, specifically against breast cancer cell lines. These studies have led to the identification of derivatives with potent inhibitory activity, highlighting the therapeutic potential of 1,3-benzoxazol-2-one derivatives in oncology (Shi et al., 1996).
Material Science and Other Applications
- Multicomponent Synthesis : Research into the multicomponent synthesis of pyrrolo[3,4-b]pyridin-5-one from 1,3-benzoxazol-2-one derivatives demonstrates the compound's versatility in creating complex heterocycles. This work outlines a novel synthetic pathway that could be valuable in the development of new materials and pharmaceuticals (Janvier et al., 2002).
properties
IUPAC Name |
5-(aminomethyl)-3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-11-7-4-6(5-10)2-3-8(7)13-9(11)12/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFCXBBSRKHLQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)CN)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528372.png)







![(2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B1528387.png)



![1-Thia-4-azaspiro[5.5]undecane](/img/structure/B1528391.png)